2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine

Description

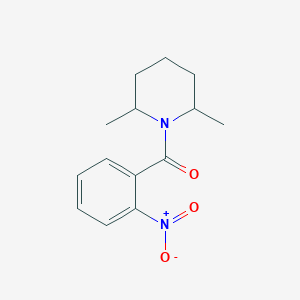

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine is a piperidine derivative characterized by a 2-nitrobenzoyl group at the 1-position and methyl substituents at the 2- and 6-positions of the piperidine ring.

Properties

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-6-5-7-11(2)15(10)14(17)12-8-3-4-9-13(12)16(18)19/h3-4,8-11H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKQKCSGTPZICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with 2-nitrobenzoyl chloride under specific reaction conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.

Mechanism & Conditions :

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol or THF at 25–60°C .

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl in aqueous or alcoholic media .

Product : 2,6-Dimethyl-1-(2-aminobenzoyl)piperidine.

Key Evidence :

-

Base-mediated reductive cyclization of nitrobenzenes to benzazocines involves nitro-to-amine reduction intermediates .

-

Nitro groups in related piperidine derivatives are reduced to amines with >80% efficiency under mild conditions .

Photochemical Reactions

The 2-nitrobenzoyl group can participate in photoinduced electron transfer (PET) or bond cleavage under UV light.

Mechanism :

-

Excitation of the nitro group generates a triplet state, leading to biradical intermediates (e.g., p-quinone methide) .

-

Rearrangement or decarbonylation may occur, similar to pHP DEP (a photoremovable protecting group) .

Products :

-

p-Hydroxyphenylacetic acid derivatives via Favorskii-like rearrangements .

-

Minor products like p-hydroxybenzyl alcohol from hydration of intermediates .

Kinetics :

Hydrolysis of the Amide Bond

The benzoyl-piperidine amide bond is susceptible to hydrolysis under acidic or basic conditions.

Conditions :

Products :

-

2-Nitrobenzoic acid and 2,6-dimethylpiperidine.

Supporting Data :

-

Piperidine-catalyzed reactions (e.g., Knoevenagel condensation) involve reversible amide bond cleavage .

Nucleophilic Substitution at the Nitro Group

The nitro group can act as a leaving group under strongly basic conditions.

Reaction Example :

-

Replacement with hydroxyl (-OH) or thiol (-SH) groups via aromatic nucleophilic substitution.

Conditions :

Limitations :

Piperidine Ring Functionalization

The dimethyl-substituted piperidine ring may undergo:

-

Oxidation : Conversion to pyridine derivatives using KMnO₄ or CrO₃.

-

Ring-Opening : Acid-catalyzed cleavage to form linear amines .

Key Studies :

-

Intramolecular aza-Michael reactions of piperidines show high stereoselectivity .

-

Nickel-catalyzed cycloisomerization of dienes forms piperidine derivatives with >90% enantiomeric excess .

Cycloaddition Reactions

The nitrobenzoyl group can participate in [4+2] Diels-Alder reactions as a dienophile.

Example :

-

Reaction with cyclopentadiene yields bicyclic adducts.

Conditions :

Critical Analysis

Scientific Research Applications

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can participate in various binding interactions, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Features and Conformational Analysis

The piperidine ring’s substituents significantly influence molecular conformation and binding efficiency. Key analogs include:

*Calculated based on molecular formula (C₁₄H₁₆N₂O₃).

†Estimated from described analogs in .

Key Observations :

- The nitro group in this compound may enhance binding to targets requiring electron-deficient aromatic systems, such as enzymes or receptors with polar active sites.

- Bulky substituents, as seen in 1-(2-chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine, can hinder binding to compact active sites (e.g., cholinesterases) but improve interactions with larger hydrophobic pockets, as observed in S1R ligands .

Pharmacophore Compatibility

The pharmacophore for S1R ligands includes (1) a cationic amine, (2) hydrophobic regions, and (3) an aromatic ring . The target compound’s piperidine nitrogen (cationic at physiological pH) and nitrobenzoyl group (aromatic) align with this model, but its methyl groups may limit hydrophobic interactions compared to bulkier analogs like RC-33.

Biological Activity

2,6-Dimethyl-1-(2-nitrobenzoyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a dimethyl group and a nitrobenzoyl moiety. The structural features are significant as they influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The nitrobenzoyl group may facilitate binding interactions that enhance the compound's efficacy in biological systems. The piperidine ring contributes to structural stability and may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds containing piperidine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Antioxidant Potential

Piperidine derivatives have been evaluated for their antioxidant activities. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals, contributing to its potential therapeutic applications .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against tumor cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Case Studies

- Antituberculosis Activity : A study evaluated the antituberculosis activity of piperidine derivatives, reporting minimum inhibitory concentrations (MICs) for various compounds. The findings indicated that certain derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting that modifications in the piperidine structure could enhance efficacy .

- Enzyme Inhibition : Another research highlighted the enzyme inhibitory properties of piperidine derivatives, including acetylcholinesterase (AChE) inhibition, which is relevant for treating neurodegenerative diseases .

Data Tables

| Study | Target Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| Study 1 | M. tuberculosis | Antituberculosis | 0.5 - 512 |

| Study 2 | Salmonella typhi | Antimicrobial | Moderate to Strong |

| Study 3 | Tumor Cell Lines | Cytotoxicity | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.